Cas no 924869-17-0 (Methyl 1,3-benzoxazole-5-carboxylate)

Methyl 1,3-benzoxazole-5-carboxylate structure
924869-17-0 structure
Nome do Produto:Methyl 1,3-benzoxazole-5-carboxylate
N.o CAS:924869-17-0
MF:C9H7NO3
MW:177.156782388687
MDL:MFCD08689687
CID:855592
PubChem ID:589828

Methyl 1,3-benzoxazole-5-carboxylate Propriedades químicas e físicas

Nomes e Identificadores

    • Methyl benzo[d]oxazole-5-carboxylate
    • Methyl 1,3-benzoxazole-5-carboxylate
    • Benzoxazol-5-carbonsaeure-methylester
    • benzoxazole-5-carboxylic acid methyl ester
    • methyl benzoxazole-5-carboxylate
    • methylbenzoxazolecarboxylate
    • Methyl 5-Benzoxazolecarboxylate
    • Methyl1,3-benzoxazole-5-carboxylate
    • Methyl5-Benzoxazolecarboxylate
    • VHLBJWCXFIGALN-UHFFFAOYSA-N
    • SBB089241
    • KM3109
    • Methyl 1,3-benzoxazole-5-carboxylate #
    • SY022495
    • ST24031186
    • 5-(Methoxycarbonyl)benzoxazole
    • DTXSID40343463
    • CS-0028769
    • SCHEMBL6761565
    • Methylbenzo[d]oxazole-5-carboxylate
    • 924869-17-0
    • DA-40499
    • W18095
    • ZLB86917
    • 5-Benzoxazolecarboxylic acid methyl ester
    • J-522591
    • EA-0853
    • AKOS005072358
    • MFCD08689687
    • MDL: MFCD08689687
    • Inchi: 1S/C9H7NO3/c1-12-9(11)6-2-3-8-7(4-6)10-5-13-8/h2-5H,1H3
    • Chave InChI: VHLBJWCXFIGALN-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C2C(OC=N2)=CC=1)OC

Propriedades Computadas

  • Massa Exacta: 177.04300
  • Massa monoisotópica: 177.042593085g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 13
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 207
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.6
  • Superfície polar topológica: 52.3

Propriedades Experimentais

  • Ponto de Fusão: 110-111
  • PSA: 52.33000
  • LogP: 1.61440

Methyl 1,3-benzoxazole-5-carboxylate Informações de segurança

  • Palavra de Sinal:Warning
  • Declaração de perigo: H315-H319-H335
  • Declaração de Advertência: P261-P305+P351+P338
  • Identificação dos materiais perigosos: Xi
  • Classe de Perigo:IRRITANT
  • Condição de armazenamento:Sealed in dry,Room Temperature

Methyl 1,3-benzoxazole-5-carboxylate Dados aduaneiros

  • CÓDIGO SH:2934999090
  • Dados aduaneiros:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Methyl 1,3-benzoxazole-5-carboxylate Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
eNovation Chemicals LLC
Y0993498-10g
Methyl1,3-benzoxazole-5-carboxylate
924869-17-0 95%
10g
$540 2024-08-02
abcr
AB257586-1 g
Methyl 1,3-benzoxazole-5-carboxylate, 95%; .
924869-17-0 95%
1 g
€201.10 2023-07-20
eNovation Chemicals LLC
Y1046062-5g
Methyl benzo[d]oxazole-5-carboxylate
924869-17-0 97%
5g
$175 2024-06-07
Ambeed
A182419-100mg
Methyl benzo[d]oxazole-5-carboxylate
924869-17-0 97%
100mg
$14.0 2025-02-26
Ambeed
A182419-5g
Methyl benzo[d]oxazole-5-carboxylate
924869-17-0 97%
5g
$120.0 2025-02-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M848180-1g
Methyl benzo[d]oxazole-5-carboxylate
924869-17-0 95%
1g
504.00 2021-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M51830-1g
Methyl benzoxazole-5-carboxylate
924869-17-0
1g
¥526.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M51830-100mg
Methyl benzoxazole-5-carboxylate
924869-17-0
100mg
¥146.0 2021-09-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
046880-500mg
Methyl 1,3-benzoxazole-5-carboxylate
924869-17-0 97%
500mg
1105.0CNY 2021-08-04
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD201263-5g
Methyl benzo[d]oxazole-5-carboxylate
924869-17-0 97%
5g
¥883.0 2024-04-17

Methyl 1,3-benzoxazole-5-carboxylate Método de produção

Método de produção 1

Condições de reacção
1.1 Solvents: Acetic anhydride ;  2 h, reflux
Referência
Synthesis and anti-inflammatory activity of 2-substituted-((N,N-disubstituted)-1,3-benzoxazole)-5-carboxamides
Reena, M.; Kiran, G.; Rajyalakshmi, G.; Venkateshwa, Rao J.; Sarangapani, M., Yaoxue Xuebao, 2010, 45(6), 730-734

Método de produção 2

Condições de reacção
1.1 Reagents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  20 h, 50 °C
Referência
A Facile C-H Insertion Strategy using Combination of HFIP and Isocyanides: Metal-Free Access to Azole Derivatives
Gujjarappa, Raghuram; Vodnala, Nagaraju; Reddy, Velma Ganga; Malakar, Chandi C., Asian Journal of Organic Chemistry, 2020, 9(11), 1793-1797

Método de produção 3

Condições de reacção
1.1 30 min, 160 °C
Referência
Synthesis, Structure Revision, and Cytotoxicity of Nocarbenzoxazole G
Kim, Taejung ; Lee, Sin-Ae; Noh, Taesub; Choi, Pilju; Choi, Seon-Jun; et al, Journal of Natural Products, 2019, 82(5), 1325-1330

Método de produção 4

Condições de reacção
1.1 Solvents: Formic acid ;  2 h, reflux
Referência
Synthesis and anti-inflammatory activity of 2-substituted [(N,N-disubstituted)-1,3-benzoxazole]-5-carboxamides
Reena, M.; Kiran, G.; Rajyalakshmi, G.; Rao, J. Venkateshwar; Sarangapani, M., Organic Chemistry: An Indian Journal, 2009, 5(3), 270-273

Método de produção 5

Condições de reacção
1.1 2 h, reflux
Referência
Synthesis and characterization of some benzoxazole derivatives
Patil, Sunila T.; Bhatt, Parloop A., Pharmacia Sinica, 2010, 1(2), 105-112

Método de produção 6

Condições de reacção
1.1 Reagents: Zinc sulfate ;  2 h, reflux
Referência
In-silico docking investigation, synthesis and in vitro anticancer study of benzoxazole derivatives
Shitha, G.; Amma, V. K. Kamala Bhai; Babu, G.; Biju, C. R., Journal of Drug Delivery and Therapeutics, 2014, 4(6), 122-126

Método de produção 7

Condições de reacção
1.1 4 h, reflux
Referência
Synthesis, characterization and antimicrobial activity of novel substituted benzoxazole derivatives
Balaswamy, G.; Srinivas, K.; Pradeep, P.; Sarangapani, M., International Journal of Chemical Sciences, 2012, 10(2), 619-626

Método de produção 8

Condições de reacção
Referência
Synthesis and antiinflammatory activity of some new benzoxazole derivatives
Waghulde, Sandeep; Patil, V. R.; Chaudhari, R. Y.; Feagade, J. D.; Bhole, R. P., Asian Journal of Chemistry, 2008, 20(7), 5367-5371

Método de produção 9

Condições de reacção
Referência
Synthesis of some novel 2-substituted-N-aryl-benzoxazole-5-carboxamides using cobalt dipyridine dichloride as a catalyst
Sarangapani, M.; Sridhar, D.; Arjun, M.; Chari, M. Adharvana, Journal of Heterocyclic Chemistry, 2008, 45(4), 1187-1190

Método de produção 10

Condições de reacção
Referência
Benzoxazole derivatives, their preparation method and uses
, Korea, , ,

Método de produção 11

Condições de reacção
1.1 2 h, reflux
Referência
Synthesis and pharmacological screening of some N'[substituted sulfonyl]-1,3-benzoxazole-5-carbohydrazides as an anti-inflammatory agents
Patil, Sunila T.; Bhatt, Parloop A., World Journal of Pharmacy and Pharmaceutical Sciences, 2013, 2(5), 2903-2914

Método de produção 12

Condições de reacção
1.1 16 h, 140 °C
Referência
Nickel-Catalyzed Intermolecular Enantioselective Heteroaromatic C-H Alkylation
Chen, Mo ; Montgomery, John, ACS Catalysis, 2022, 12(18), 11015-11023

Método de produção 13

Condições de reacção
1.1 Solvents: Triethyl orthoformate ;  8 h, reflux
Referência
Cu-Catalyzed Direct C-P Bond Formation through Dehydrogenative Cross-Coupling Reactions between Azoles and Dialkyl Phosphites
Hore, Soumyadip; Srivastava, Abhijeet ; Singh, Ravi P., Journal of Organic Chemistry, 2019, 84(11), 6868-6878

Método de produção 14

Condições de reacção
1.1 Reagents: Zinc sulfate ;  2 h, reflux; cooled
1.2 Reagents: Water ;  cooled
Referência
In-silico design, synthesis and biological evaluation of N'-[(E)-(4-hydroxy-3-methoxyphenyl) methylidene]-2-methyl-1,3-benzoxazole-5-carbohydrazide
Sankar, Silpa P.; Mathew, Anny; Jayakumar, T.; Chand, Suresh; Mathew, Cici, Asian Journal of Pharmaceutical and Health Sciences, 2013, 3(1), 661-676

Methyl 1,3-benzoxazole-5-carboxylate Raw materials

Methyl 1,3-benzoxazole-5-carboxylate Preparation Products

Methyl 1,3-benzoxazole-5-carboxylate Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:924869-17-0)Methyl 1,3-benzoxazole-5-carboxylate
Número da Ordem:A860067
Estado das existências:in Stock
Quantidade:10g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 08:21
Preço ($):221.0

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